(E)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-chlorophenyl)methanimine
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Overview
Description
4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME typically involves multiple steps. One common approach starts with the preparation of 4-chlorobenzaldehyde, which can be synthesized by the oxidation of 4-chlorobenzyl alcohol . The next steps involve the formation of the oxime and the subsequent coupling with the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to amines under appropriate conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 4-chlorobenzoic acid, while reduction of the oxime group would produce the corresponding amine .
Scientific Research Applications
4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in biological systems or its function in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler compound that serves as a precursor in the synthesis of the target compound.
4-Chlorobenzoic Acid: An oxidation product of 4-chlorobenzaldehyde.
4-Chlorobenzyl Alcohol: A starting material for the synthesis of 4-chlorobenzaldehyde.
Uniqueness
4-CHLOROBENZALDEHYDE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME is unique due to its complex structure, which combines aromatic and heterocyclic elements.
Properties
Molecular Formula |
C24H21ClN6O |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(E)-N-[(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C24H21ClN6O/c1-16-17(2)30(13-19-6-4-3-5-7-19)23-22(16)24-28-21(29-31(24)15-26-23)14-32-27-12-18-8-10-20(25)11-9-18/h3-12,15H,13-14H2,1-2H3/b27-12+ |
InChI Key |
ANCVWIPMJJOUGD-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=C(C=C4)Cl)CC5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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